(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine
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Overview
Description
(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine is a chiral amine compound characterized by the presence of a difluorobenzo dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluorobenzo[d][1,3]dioxole and butan-1-amine.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Solvents such as dichloromethane, ethanol, and water are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce N-oxides or other oxidized derivatives.
Reduction: Can yield secondary or tertiary amines.
Substitution: Results in the formation of various substituted amine derivatives.
Scientific Research Applications
(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to various physiological effects.
Binding Interactions: The presence of the difluorobenzo dioxole moiety may enhance binding interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine: The racemic mixture of the compound.
Other Difluorobenzo Dioxole Derivatives: Compounds with similar structural motifs but different functional groups.
Uniqueness
(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The presence of the difluorobenzo dioxole moiety also contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H13F2NO2 |
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Molecular Weight |
229.22 g/mol |
IUPAC Name |
(1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)butan-1-amine |
InChI |
InChI=1S/C11H13F2NO2/c1-2-3-8(14)7-4-5-9-10(6-7)16-11(12,13)15-9/h4-6,8H,2-3,14H2,1H3/t8-/m0/s1 |
InChI Key |
NHRCRSBBRBPGCV-QMMMGPOBSA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC2=C(C=C1)OC(O2)(F)F)N |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)OC(O2)(F)F)N |
Origin of Product |
United States |
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